molecular formula C14H12ClNO B030714 N-Biphenyl-2-yl-2-chloro-acetamide CAS No. 23088-28-0

N-Biphenyl-2-yl-2-chloro-acetamide

Cat. No. B030714
CAS RN: 23088-28-0
M. Wt: 245.7 g/mol
InChI Key: BDDDKTKNLZLTQD-UHFFFAOYSA-N
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Description

“N-Biphenyl-2-yl-2-chloro-acetamide” is a chemical compound with the molecular formula C14H12ClNO . It is used for research purposes .


Synthesis Analysis

The synthesis of “N-Biphenyl-2-yl-2-chloro-acetamide” and similar compounds has been studied in the context of their antimicrobial potential . The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of “N-Biphenyl-2-yl-2-chloro-acetamide” consists of a biphenyl group (two connected phenyl rings) attached to a chloroacetamide group . The compound has a molecular weight of 211.2591 .


Chemical Reactions Analysis

The chemical reactivity of “N-Biphenyl-2-yl-2-chloro-acetamide” and similar compounds has been explored in the context of their antimicrobial activity . The biological activity of these compounds can vary with the position of substituents bound to the phenyl ring .


Physical And Chemical Properties Analysis

“N-Biphenyl-2-yl-2-chloro-acetamide” has a molecular weight of 245.70 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Organic Synthesis

N-Biphenyl-2-yl-2-chloro-acetamide can be used in the synthesis of various organic compounds. For instance, it can be used in the synthesis of dimethyl(2-([biphenyl]-4-yl)-2-oxoethyl)phosphonate .

Biological and Medicinal Applications

Biphenyl derivatives, such as N-Biphenyl-2-yl-2-chloro-acetamide, have a wide range of biological and medicinal applications. They are used in the production of an extensive range of drugs and products for agriculture . They also serve as building blocks for basic liquid crystals .

Fluorescent Layers in OLEDs

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .

Antibacterial Activity

Biphenyl derivatives have shown potential as antimicrobial agents against antibiotic-resistant bacteria .

Crystallography

2-Chloro-N-(2,4-dinitrophenyl) acetamide, a compound similar to N-Biphenyl-2-yl-2-chloro-acetamide, has been studied using X-ray crystallography . This suggests that N-Biphenyl-2-yl-2-chloro-acetamide could also be used in crystallographic studies.

Optical Properties

2-Chloro-N-(2,4-dinitrophenyl) acetamide has been investigated for its optical properties . This suggests that N-Biphenyl-2-yl-2-chloro-acetamide could also have interesting optical properties.

Mechanism of Action

While the specific mechanism of action for “N-Biphenyl-2-yl-2-chloro-acetamide” is not detailed in the retrieved sources, similar compounds have been found to exhibit antimicrobial activity . This activity is thought to be related to the compound’s ability to pass rapidly through the phospholipid bilayer of the cell membrane .

properties

IUPAC Name

2-chloro-N-(2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDDKTKNLZLTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360581
Record name N-Biphenyl-2-yl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biphenyl-2-yl-2-chloro-acetamide

CAS RN

23088-28-0
Record name N-Biphenyl-2-yl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (26.7 g) was added to a solution of 2-aminobiphenyl (41.4 g) in dichloromethane (248 mL) at room temperature. The solution obtained was cooled to −18° C. and chloracetylchloride (28.8 g) was slowly added. The suspension obtained was further stirred for 1 hour at 0° C. and for 15 hours at room temperature. Dichloromethane (150 mL), ice-water (500 mL), water (500 mL) and saturated aqueous NaHCO3 (150 mL) were added. After stirring, the phases were separated, the organic phase was washed with half-saturated aqueous NaCl (1000 mL) and the aqueous phases were extracted with dichloromethane (250 mL). The combined organic layers were dried (MgSO4) and concentrated under vacuum to a weight of ca. 100 g. After 40 minutes stirring at room temperature, the precipitate was filtered off, washed with dichloromethane (80 mL) and dried under high vacuum to afford N-biphenyl-2-yl-2-chloro-acetamide (8.6 g, 14.5%) as white crystals. The filtrate was further concentrated under reduced pressure to a weight of ca. 115 g and hexane (100 mL) was added dropwise. After 1 hour of stirring at room temperature, the precipitate was filtered off, washed with 3 portions of hexane/dichloromethane 4:1 (22 mL) and dried under high vacuum affording N-biphenyl-2-yl-2-chloro-acetamide (31.2 g, 53.0%) as a grey powder. The filtrate was concentrated under reduced pressure to a weight of ca. 90 g and stirred for 1 hour at room temperature. The precipitate was filtered off, washed with 2 portions of hexane/dichloromethane 4:1 (17 mL) and dried under high vacuum affording N-biphenyl-2-yl-2-chloro-acetamide (10.8 g, 18.3%) as a grey powder.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
248 mL
Type
solvent
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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